molecular formula C16H19NO6S B3614870 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid

4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid

Cat. No.: B3614870
M. Wt: 353.4 g/mol
InChI Key: HJPIFBMVVXTPBP-AATRIKPKSA-N
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Description

4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid is an intricate organic compound known for its complex structure and unique properties. It incorporates a diverse range of functional groups, making it a subject of considerable interest in organic and medicinal chemistry. This compound’s unique arrangement of atoms suggests potential for various synthetic applications and biological activities.

Properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-4-22-15(21)13-9-7-16(2,3)23-8-10(9)24-14(13)17-11(18)5-6-12(19)20/h5-6H,4,7-8H2,1-3H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPIFBMVVXTPBP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid involves multiple steps:

  • Initial Synthesis of Thieno[2,3-c]pyran: Starting with the synthesis of the thieno[2,3-c]pyran core, employing a reaction between suitable thienopyran precursors under controlled temperature and pH conditions.

  • Incorporation of the Ethoxycarbonyl Group: The addition of an ethoxycarbonyl group typically involves esterification reactions using ethanol and a strong acid catalyst.

  • Formation of the Dimethyl Groups:

  • Final Assembly and Cyclization: The final steps involve the careful assembly and cyclization of intermediates, ensuring correct placement of the amino and oxo groups, which may involve additional protection and deprotection steps.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of the synthetic route for scalability, ensuring high yields, and cost-efficiency. This might include continuous flow chemistry techniques to streamline reactions and reduce batch processing times.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid undergoes several types of chemical reactions:

  • Oxidation and Reduction: This compound can be subjected to various oxidative and reductive conditions to modify its functional groups and overall structure.

  • Substitution Reactions:

  • Cyclization and Ring-opening Reactions: The compound's inherent ring structures can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents like dichloromethane or ethanol.

Major Products

Major products from these reactions include modified derivatives of the original compound, with new functional groups or structural alterations, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing various bioactive molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, it exhibits potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure makes it a candidate for drug design and development.

Industry

Industrially, it may be used in the production of specialty chemicals and advanced materials, benefiting from its multi-functional groups and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism involves binding to these targets, modulating their activity, and influencing biochemical pathways. These interactions are often mediated by its functional groups, which facilitate binding and reactivity.

Comparison with Similar Compounds

Compared to similar compounds, such as derivatives of thieno[2,3-c]pyran or other butenoic acids, 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid stands out for its unique combination of functional groups and structural complexity. Similar compounds might include:

  • 4-{[3-(carboxymethyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid

  • 4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid

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